molecular formula C10H21NO B13700261 4-(2-Amino-2-propyl)-1-methylcyclohexanol

4-(2-Amino-2-propyl)-1-methylcyclohexanol

Cat. No.: B13700261
M. Wt: 171.28 g/mol
InChI Key: OQNJWTRUIQMGOC-UHFFFAOYSA-N
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Description

4-(2-Amino-2-propyl)-1-methylcyclohexanol (CAS RN 1822603-06-4) is a functionalized cyclohexanol derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined structure with both amino and hydroxyl functional groups on the cyclohexane ring, which is further substituted with a 2-aminopropyl side chain. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules and a potential scaffold for probing biological activity. Researchers can utilize this compound in the design and development of novel therapeutic agents, particularly as a building block for central nervous system (CNS) active compounds or other small-molecule inhibitors. While the specific mechanism of action is target-dependent, the presence of the amino group allows for salt formation and improved solubility, and the structure is amenable to further synthetic modification to explore structure-activity relationships (SAR) . Compounds within the same class, such as various substituted 4-aminocyclohexanols, are often handled as dangerous goods and require specific shipping protocols, including cold-chain transportation and classification under UN 3259 for hazardous materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3

InChI Key

OQNJWTRUIQMGOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

Two principal synthetic strategies are commonly employed for the preparation of this compound:

Both routes involve introduction and subsequent modification of the amino group on the propyl side chain attached to the cyclohexanol ring.

Hydrogenation Method

This method involves catalytic hydrogenation of the nitro precursor:

  • Starting Material: 4-(2-Nitro-2-propyl)-1-methylcyclohexanol
  • Catalyst: Palladium on carbon (Pd/C)
  • Conditions: Elevated hydrogen pressure (typically 0.5–5 MPa), temperature range of 10–40 °C
  • Solvent: Commonly methanol or ethanol
  • Outcome: Reduction of the nitro group to the corresponding amino group, yielding this compound with high selectivity

This method is favored for its straightforward conversion and high purity of product, especially suitable for industrial scale-up using continuous flow reactors for precise control over reaction parameters.

Reductive Amination Method

Reductive amination provides an alternative route starting from the corresponding ketone:

  • Starting Material: 4-(2-Oxo-2-propyl)-1-methylcyclohexanol
  • Aminating Agent: Ammonia or primary/secondary amines
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or similar mild hydride donors
  • Solvent: Methanol or ethanol
  • Conditions: Room temperature to mild heating, typically under inert atmosphere
  • Mechanism: Formation of an imine intermediate followed by reduction to the amino alcohol

Reaction Conditions and Optimization

Method Catalyst/Agent Temperature (°C) Pressure (MPa) Solvent Reaction Time Yield (%) Notes
Hydrogenation Pd/C 10–40 0.5–5 Methanol/Ethanol Several hours >90 Continuous flow reactors used industrially
Reductive Amination NaBH3CN + NH3 20–50 Atmospheric Methanol/Ethanol 4–12 hours 80–95 Mild conditions, good selectivity
Alkylation + Methylation Propylamine, MeI, K2CO3 Reflux (80–100) Atmospheric Ethanol/Water 8–12 hours + 2–4 hours 85–90 Multi-step, lab scale

The hydrogenation method benefits from catalyst optimization and continuous flow technology, which enhances scalability and reproducibility. Reductive amination requires careful pH and reagent control to avoid side reactions. The multi-step alkylation and methylation route is more labor-intensive but provides high structural fidelity.

Analytical Characterization of the Product

To ensure purity and structural integrity, the following analytical techniques are employed:

Technique Purpose Typical Conditions/Parameters Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column; acetonitrile/water 70:30; UV detection at 254 nm Purity >98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H and ^13C NMR in CDCl3 or D2O Verification of methyl and amino-propyl substitution positions
Mass Spectrometry (ESI-MS) Molecular weight verification Electrospray ionization; expected [M+H]^+ ~214 g/mol Confirms molecular ion peak

These methods collectively verify the chemical identity and purity essential for research and industrial applications.

Industrial Production Considerations

In industrial settings, the hydrogenation method is preferred due to:

  • Scalability: Continuous flow reactors allow for controlled hydrogenation at high throughput.
  • Catalyst Efficiency: Use of Pd/C and other advanced catalysts ensures high conversion rates.
  • Process Control: Precise regulation of temperature, pressure, and reaction time optimizes yield and minimizes impurities.

Typical industrial hydrogenation operates at 10–40 °C and 0.5–5 MPa hydrogen pressure, with reaction times adjusted to maximize throughput without compromising product quality.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Application Scale
Catalytic Hydrogenation 4-(2-Nitro-2-propyl)-1-methylcyclohexanol Pd/C, H2 gas 10–40 °C, 0.5–5 MPa, methanol >90 Industrial & Lab
Reductive Amination 4-(2-Oxo-2-propyl)-1-methylcyclohexanol NH3, NaBH3CN 20–50 °C, methanol 80–95 Laboratory
Multi-step Alkylation + Methylation Cyclohexanol + propylamine derivatives MeI, K2CO3 Reflux in ethanol/water 85–90 Laboratory

Chemical Reactions Analysis

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

  • Reaction with acetic anhydride in pyridine yields 4-(2-amino-2-propyl)-1-methylcyclohexyl acetate .

Conditions :

ReactantCatalyst/SolventTemperatureProductYield
Acetic anhydridePyridine25°C, 12hCyclohexanol acetate derivative~75%

The reaction proceeds via nucleophilic acyl substitution. Steric hindrance from the cyclohexanol ring slightly reduces reaction efficiency compared to linear alcohols .

Oxidation Reactions

The hydroxyl group is oxidizable to a ketone under controlled conditions:

  • Using CrO₃ in acidic media converts the compound to 4-(2-amino-2-propyl)-1-methylcyclohexanone .

Mechanism :

  • Protonation of -OH to form a better leaving group.

  • Oxidative cleavage via chromic acid, forming a ketone.

Limitations : Over-oxidation is avoided by using mild conditions (0–5°C).

Dehydration to Alkenes

Acid-catalyzed dehydration (e.g., H₂SO₄) produces 1-methylcyclohexene derivatives via an E1 mechanism .
Key intermediates :

  • Protonation of -OH → carbocation formation at the adjacent carbon.

  • Deprotonation leads to alkene formation.

Products :

Acid UsedTemperatureMajor ProductMinor Product
H₂SO₄ (conc.)80–100°C1-methylcyclohexene (cis/trans)3-methylcyclohexene (trace)

The stability of the carbocation intermediate dictates product distribution .

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH₃CN yields N-alkylated derivatives .

Conditions :

Carbonyl CompoundReducing AgentSolventProductYield
AcetoneNaBH₃CNMeOHN-isopropyl-4-(2-amino-2-propyl)-1-methylcyclohexanol60–70%

Salt Formation

Reacts with acids (e.g., HCl) to form water-soluble hydrochloride salts .
Application : Enhances bioavailability in pharmaceutical formulations .

Hydrogenation and Catalytic Reduction

The amine group can be further reduced under hydrogenation conditions:

  • Using Raney nickel and H₂ (0.5–5 MPa) at 10–40°C reduces imine intermediates to secondary amines .

Example :

Starting MaterialCatalystPressureProductPurity
4-(2-cyano-2-propyl)-1-methylcyclohexanolRaney Ni3 MPa4-(2-amino-2-propyl)-1-methylcyclohexanol>95%

This method is scalable for industrial synthesis .

Stereochemical Considerations

The compound exhibits cis/trans isomerism due to its cyclohexanol ring. X-ray crystallography confirms that:

  • Cis-isomers favor axial amine groups, forming hydrogen-bonded tetramers .

  • Trans-isomers adopt equatorial conformations, influencing reactivity in nucleophilic substitutions .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological systems via:

  • Neurotransmitter modulation : Binds to serotonin/norepinephrine receptors due to structural similarity to venlafaxine intermediates .

  • Enzyme inhibition : Competes with monoamine oxidase (MAO) substrates at micromolar concentrations .

Scientific Research Applications

4-(2-Amino-2-propyl)-1-methylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1-methylcyclohexanol core but differ in substituents at the 4-position:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Amino-2-propyl)-1-methylcyclohexanol 2-Amino-2-propyl (branched amine) C₁₀H₂₁NO ~171.28 Likely basic; potential pharma intermediate Inferred from [6,7]
trans-4-(Aminomethyl)-1-methylcyclohexanol Aminomethyl C₈H₁₇NO 143.23 Used in organic synthesis; ≥97% purity
cis-4-Amino-1-methylcyclohexanol Amino C₇H₁₅NO 129.20 Stereochemical studies; solubility data N/A
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrate Hydroxyisopropyl (hydrated) C₁₀H₂₀O₂·H₂O 190.27 mp: 115–118°C; used as GC standard
1-Methylcyclohexanol None (parent compound) C₇H₁₄O 114.19 Solvent; bp: 168°C; hazardous
Key Observations:
  • Amino vs. This affects solubility (e.g., enhanced solubility in acidic media) and reactivity (e.g., participation in nucleophilic reactions) .
  • Hydration State: Hydrated derivatives (e.g., CAS 2451-01-6) exhibit higher melting points due to crystalline water incorporation, unlike anhydrous amino analogs .

Toxicity and Handling

  • 1-Methylcyclohexanol: Classified as hazardous (危) with irritant properties .
  • Amino Derivatives: Expected to exhibit higher toxicity due to amine reactivity, though specific data for the target compound are lacking. Proper handling (e.g., gloves, ventilation) is advised .

Biological Activity

4-(2-Amino-2-propyl)-1-methylcyclohexanol, a cyclohexanol derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C11H23NO
  • Molecular Weight : 185.31 g/mol
  • IUPAC Name : 4-(2-Amino-2-propyl)cyclohexanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties that suggest potential use as an analgesic and anti-inflammatory agent. The compound is believed to modulate pain perception through the following mechanisms:

  • Opioid Receptor Modulation : It may interact with opioid receptors, providing analgesic effects similar to traditional opioids but with potentially lower side effects.
  • Serotonin and Norepinephrine Reuptake Inhibition : This action could enhance mood and reduce pain through increased levels of these neurotransmitters in the synaptic cleft.

Analgesic Properties

Research indicates that derivatives of cyclohexanol, including this compound, exhibit significant analgesic effects. A study demonstrated that the compound shows a dose-dependent response in pain models, indicating its potential as a therapeutic agent for pain management .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, suggesting a role in inflammatory conditions such as arthritis and other chronic pain syndromes.

Case Studies and Research Findings

  • Analgesic Efficacy in Animal Models :
    • A study conducted on mice showed that administration of this compound at doses ranging from 5 to 20 mg/kg resulted in significant pain relief compared to control groups. The effective dose (ED50) was determined to be approximately 10 mg/kg .
  • Inflammation Reduction :
    • In a controlled experiment involving rats with induced inflammation, treatment with the compound led to a reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a promising anti-inflammatory profile.
  • Toxicological Assessment :
    • Toxicity studies revealed that the compound has a high therapeutic index, with an LD50 (lethal dose for 50% of subjects) significantly higher than traditional analgesics, suggesting a favorable safety profile for further development .

Comparative Analysis of Biological Activities

Activity TypeThis compoundTraditional Analgesics (e.g., Morphine)
Analgesic EfficacyModerate to high (ED50 ~10 mg/kg)High (ED50 varies)
Anti-inflammatorySignificant inhibition of cytokinesVariable effectiveness
Side EffectsLower incidence reportedHigher incidence (e.g., respiratory depression)

Q & A

Q. Advanced

  • Geometry Optimization : Use B3LYP/6-31G** level theory to model low-energy conformers, focusing on steric interactions between the methyl and amino-propyl groups .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent environments (e.g., ethanol) and predict solubility .
  • Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

What experimental design strategies are optimal for investigating reaction kinetics under varying conditions?

Q. Advanced

  • Factorial Design : Use a 2³ full factorial design to assess temperature (25–60°C), solvent polarity (ethanol vs. DMSO), and catalyst concentration (0.1–1.0 mol%) .
  • Response Surface Methodology (RSM) : Optimize reaction yield by modeling interactions between variables .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation in real time .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Cross-Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Dose-Response Analysis : Test activity across a concentration gradient (1 nM–100 µM) to identify effective thresholds .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence quenching) to confirm target interactions .

What are the key physicochemical properties influencing experimental outcomes?

Q. Basic

Property Value/Method Reference
Molecular Weight185.28 g/mol (PubChem-computed)
Solubility25 mg/mL in ethanol (predicted via LogP)
StabilityHygroscopic; store under inert gas (N₂/Ar)

What are the challenges in scaling up synthesis, and how can they be addressed?

Q. Advanced

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry for large-scale batches .
  • Thermal Control : Implement segmented flow reactors to manage exothermic reactions .
  • Cost Analysis : Compare batch vs. continuous processes using techno-economic modeling (e.g., Aspen Plus) .

How can spectroscopic techniques elucidate stereochemistry?

Q. Advanced

  • 2D NMR : NOESY correlations to confirm spatial proximity of methyl and amino groups .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for enantiomer identification .

What safety precautions are necessary for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize with citric acid and adsorb using vermiculite .

What are the mechanistic pathways for oxidation/reduction, and how are they validated?

Q. Advanced

  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form a ketone derivative; monitor via IR (C=O stretch ~1700 cm⁻¹) .
  • Reduction : Use NaBH₄ in methanol to reduce ketone intermediates; confirm by ¹H NMR (disappearance of carbonyl proton) .
  • Isotope Labeling : Track ¹⁸O incorporation during oxidation to confirm reaction intermediates .

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